molecular formula C18H16O B14262131 2-[(3-Methylphenoxy)methyl]naphthalene CAS No. 174840-49-4

2-[(3-Methylphenoxy)methyl]naphthalene

Cat. No.: B14262131
CAS No.: 174840-49-4
M. Wt: 248.3 g/mol
InChI Key: LUJMQWVXOMPSLC-UHFFFAOYSA-N
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Description

2-[(3-Methylphenoxy)methyl]naphthalene is an organic compound that belongs to the class of aromatic ethers It consists of a naphthalene ring system substituted with a 3-methylphenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenoxy)methyl]naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylmethyl chloride with 3-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenoxy)methyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Brominated or nitrated products.

Scientific Research Applications

2-[(3-Methylphenoxy)methyl]naphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenoxy)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnaphthalene: A similar compound with a methyl group at the 2-position of the naphthalene ring.

    3-Methylphenol: A precursor used in the synthesis of 2-[(3-Methylphenoxy)methyl]naphthalene.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

174840-49-4

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-[(3-methylphenoxy)methyl]naphthalene

InChI

InChI=1S/C18H16O/c1-14-5-4-8-18(11-14)19-13-15-9-10-16-6-2-3-7-17(16)12-15/h2-12H,13H2,1H3

InChI Key

LUJMQWVXOMPSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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